molecular formula C9H6FNO2 B2371328 Methyl 3-cyano-2-fluorobenzoate CAS No. 1261453-50-2

Methyl 3-cyano-2-fluorobenzoate

Cat. No.: B2371328
CAS No.: 1261453-50-2
M. Wt: 179.15
InChI Key: PZSUQLDWCGDHNO-UHFFFAOYSA-N
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Description

Methyl 3-cyano-2-fluorobenzoate is a fluorinated aromatic ester characterized by a cyano group at the 3-position and a fluorine atom at the 2-position of the benzoate ring. Its molecular formula is C₉H₅FNO₂, with a molecular weight of 181.14 g/mol (inferred from analogs in –7).

Properties

IUPAC Name

methyl 3-cyano-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSUQLDWCGDHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Metal Cyanides

A two-step process adapted from CN101891649B involves:

  • Formation of 3-Aldehyde Intermediate :
    • Reactants : Methyl 2-fluoro-3-chlorobenzoate, hexamethylenetetramine (HMTA), phase-transfer catalyst (e.g., PEG-400).
    • Conditions : Reflux in weakly alkaline aqueous solution (pH 8–9) at 100–110°C for 10 hours.
    • Intermediate : Methyl 2-fluoro-3-formylbenzoate.
  • Conversion to Cyano Group :
    • Reactants : Intermediate, hydroxylamine hydrochloride, formic acid.
    • Conditions : Reflux at 110°C with water removal via solid ion exchange.
    • Yield : 80–85% overall.

Catalytic Cyanation with Nickel Complexes

CN114230486A describes a nickel-catalyzed cyanation using sodium cyanide (NaCN):

  • Catalyst : Tetrakis(triphenylphosphine)nickel [Ni(PPh₃)₄].
  • Reactants : Methyl 2-fluoro-3-bromobenzoate, NaCN (1.2 eq).
  • Conditions : 40–42°C under nitrogen for 24 hours.
  • Yield : 90–95% with >99% purity.

Key Optimization :

  • Catalyst Loading : 5 mol% Ni(PPh₃)₄.
  • Solvent : Butanone for improved solubility.

Multi-Step Synthesis from Fluorinated Xylene Derivatives

EP0977729B1 outlines a pathway starting with fluorinated xylenes:

  • Chlorination :
    • 5-Fluoro-1,3-xylene → 2,4-dichloro-5-fluoro-1,3-dimethylbenzene (ionic conditions).
  • Oxidation and Cyanation :
    • Side-chain chlorination to dichloromethyl/trichloromethyl derivatives.
    • Hydrolysis to 2,4-dichloro-5-fluoro-3-formylbenzoic acid.
    • Oxime formation and dehydration to nitrile.

Industrial Relevance :

  • Scalability : Continuous flow reactors enhance efficiency.
  • Purity : Recrystallization from ethyl acetate achieves >98% purity.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield Purity
Direct Esterification 3-Cyano-2-fluorobenzoic acid SOCl₂ ~100% 95–98%
Nucleophilic Cyanation Methyl 2-fluoro-3-chlorobenzoate HMTA, PEG-400 80–85% 98%
Nickel-Catalyzed Cyanation Methyl 2-fluoro-3-bromobenzoate Ni(PPh₃)₄, NaCN 90–95% >99%
Multi-Step Synthesis 5-Fluoro-1,3-xylene Cl₂, HF, KF 70–75% 97%

Key Observations :

  • Cost-Effectiveness : Direct esterification is cheapest if the carboxylic acid is readily available.
  • Scalability : Nickel-catalyzed cyanation offers high yields suitable for industrial production.
  • Safety : SOCl₂ and HF require stringent handling, whereas HMTA-based methods are milder.

Industrial Optimization Strategies

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO improves solubility in cyanation steps.
  • Esterification : Methanol as both solvent and reactant reduces waste.

Catalytic Systems

  • Phase-Transfer Catalysts : PEG-400 enhances reaction rates in nucleophilic substitutions.
  • Nickel Catalysts : Ni(PPh₃)₄ avoids stoichiometric metal cyanides, reducing toxicity.

Purification Techniques

  • Distillation : Effective for removing low-boiling impurities (e.g., excess methanol).
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyano-2-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the fluorine atom.

    Reduction: Amines derived from the reduction of the cyano group.

    Oxidation: Carboxylic acids formed from the oxidation of the ester group.

Scientific Research Applications

Scientific Research Applications

Methyl 3-cyano-2-fluorobenzoate serves as an important intermediate in various chemical syntheses and has several notable applications:

  • Organic Synthesis : It is widely utilized as a building block for synthesizing diverse organic compounds, including pharmaceuticals and agrochemicals.
  • Medicinal Chemistry : The compound is investigated for its potential therapeutic applications, particularly in developing biologically active molecules.
  • Biological Studies : It has shown promise in antimicrobial and anticancer research, where structural modifications can enhance biological activity.

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Fluorinated compounds often demonstrate enhanced antimicrobial properties. For instance, studies have shown that derivatives can inhibit bacterial growth effectively.

    Table 1: Antibacterial Activity of Fluorinated Compounds
    CompoundZone of Inhibition (mm)MIC (μg/mL)
    This compoundTBDTBD
    Fluorinated Analog A152.0
    Fluorinated Analog B181.5
    Amoxicillin (Control)201.0
  • Anticancer Activity : Similar compounds have been shown to induce apoptosis in cancer cells. Modifications in structure can significantly affect efficacy against cancer cells.

Case Studies and Research Findings

  • Antimalarial Activity : A study focused on optimizing similar compounds for antimalarial activity found that structural modifications greatly influenced solubility and efficacy against malaria parasites. This highlights the importance of the chemical structure in enhancing biological activity.
  • Targeting Cancer Receptors : Research has indicated that fluorinated benzoates can target specific receptors involved in cancer progression. This suggests that this compound could be evaluated for similar therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 3-cyano-2-fluorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include enzyme inhibition, receptor binding, or modulation of metabolic processes .

Comparison with Similar Compounds

Substituent Position Effects

  • Electron-Withdrawing Groups (EWGs): The cyano (-CN) and fluorine (-F) groups in this compound enhance the electrophilicity of the aromatic ring, making it reactive toward nucleophilic substitution or cross-coupling reactions. Chlorine substituents in analogs (–7) further modulate electronic effects but increase molecular weight and steric hindrance .
  • Positional Isomerism: The 5-fluoro vs. 6-chloro substitution in analogs ( vs. 7) alters dipole moments and crystal packing, impacting melting points and solubility.

Physicochemical Properties

  • Polarity and Solubility: The presence of -CN and -F groups increases polarity compared to non-fluorinated methyl esters (e.g., methyl salicylate in ), reducing volatility but enhancing solubility in polar aprotic solvents like DMF or DMSO.
  • Stability: Fluorine’s strong C-F bond improves thermal and oxidative stability relative to chlorine-containing analogs, which may degrade under UV light .

Biological Activity

Methyl 3-cyano-2-fluorobenzoate is an organic compound that has garnered interest due to its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis methods, cytotoxicity, and structure-activity relationships (SAR) based on diverse research findings.

This compound is characterized by its benzoate structure with a cyano group and a fluorine atom at specific positions on the aromatic ring. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other similar compounds. The molecular formula is C9H6FNO2C_9H_6FNO_2 with a molecular weight of approximately 179.15 g/mol.

Synthesis Methods:

  • The compound can be synthesized through various methods, including nucleophilic substitution reactions involving benzoic acid derivatives and cyanoacetic acid.
  • Recent studies have employed metal-free deoxygenative coupling techniques, yielding high reaction efficiencies and purities in the synthesis of related benzoate esters .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study evaluated its cytotoxicity across several cell lines, revealing the following IC50 values:

Cell Line IC50 (µM)
Human glioblastoma (U251)13.48
Prostate cancer (PC-3)17.44
Breast cancer (MCF-7)42.92
Colon cancer (HCT-15)17.00

The compound demonstrated the highest cytotoxicity against the U251 glioblastoma cell line, indicating its potential as an anticancer agent . The presence of electron-withdrawing groups such as cyano and fluorine enhances the compound's ability to disrupt cellular processes, leading to increased apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the nature of substituents on the aromatic ring. Studies have shown that:

  • Electron-withdrawing groups (like cyano and fluorine) enhance cytotoxicity.
  • Electron-donating groups tend to reduce activity significantly.

For instance, compounds with trifluoromethyl substituents exhibited greater cytotoxic effects compared to those with bromine or methoxy groups . This suggests that optimizing substituent positions and types could lead to more potent derivatives.

Antiparasitic Activity

In addition to its anticancer properties, this compound has shown promise in antiparasitic applications. A study focusing on malaria treatment indicated that derivatives of this compound could inhibit PfATP4-associated Na+^+-ATPase activity, which is crucial for Plasmodium falciparum survival. The modifications in substituent patterns led to enhanced activity against malaria parasites while maintaining low toxicity in human liver cells .

Neuroinflammation Imaging

Recent investigations have also explored the potential of this compound as a molecular imaging agent for neuroinflammation. Its ability to target P2X7 receptors makes it a candidate for positron emission tomography (PET) imaging studies, potentially aiding in the diagnosis and monitoring of neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-cyano-2-fluorobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound can be synthesized via esterification of 3-cyano-2-fluorobenzoic acid using methanol and a catalyst (e.g., sulfuric acid or DCC). Reaction temperature (60–80°C) and anhydrous conditions are critical to minimize hydrolysis of the nitrile group. Alternative routes may involve nucleophilic substitution on a halogenated precursor (e.g., bromo or chloro derivatives) using cyanide sources like KCN or CuCN .
  • Key Variables :
ParameterOptimal RangeImpact on Yield
Temperature60–80°CPrevents side reactions
SolventDry DCM or THFEnhances catalyst activity
CatalystH₂SO₄ or DCCMaximizes esterification efficiency

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., fluorine-induced deshielding) and ester methyl groups (~3.9 ppm).
  • IR Spectroscopy : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and ester (C=O stretch ~1720 cm⁻¹) functionalities.
  • Mass Spectrometry (MS) : Validates molecular weight (193.15 g/mol) and fragmentation patterns (e.g., loss of –OCH₃ or –CN groups) .

Q. How does the presence of fluorine and cyano substituents influence the compound’s reactivity?

  • Methodological Answer :
  • Fluorine : Enhances electrophilic aromatic substitution (EAS) reactivity at meta/para positions due to its electron-withdrawing inductive effect. Stabilizes intermediates in nucleophilic reactions.
  • Cyano Group : Acts as a strong electron-withdrawing group, directing EAS to specific positions and enabling reduction to amines (e.g., via LiAlH₄) or hydrolysis to carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or compound purity. Strategies include:
  • Comparative Analysis : Replicate studies under standardized conditions (e.g., IC₅₀ assays in triplicate).
  • Purity Validation : Use HPLC (>95% purity) and elemental analysis to confirm batch consistency.
  • Structural Confirmation : X-ray crystallography or 2D NMR to rule out isomerization or degradation .

Q. What structure-activity relationship (SAR) insights exist for this compound in medicinal chemistry?

  • Methodological Answer : Systematic substitution studies reveal:
  • Fluorine Position : 2-Fluoro enhances target binding affinity (e.g., kinase inhibition) compared to 4-fluoro isomers.
  • Nitrile Utility : Replacing –CN with –COOH reduces cell permeability but improves solubility.
  • Case Study :
DerivativeTarget Affinity (IC₅₀)Solubility (mg/mL)
3-Cyano-2-fluoro0.45 µM0.12
3-Carboxy-2-fluoro>10 µM1.8

Q. What strategies optimize the synthetic yield of this compound in multistep reactions?

  • Methodological Answer :
  • Catalyst Screening : Pd/C or Ni catalysts improve cyanide substitution efficiency in halogenated precursors.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics.
  • In Situ Monitoring : Use TLC or FTIR to track intermediate formation and adjust reaction time .

Q. How do steric and electronic effects of substituents impact the compound’s interaction with biological targets?

  • Methodological Answer :
  • Steric Effects : Bulky groups at the 5-position reduce binding to flat active sites (e.g., ATP pockets).
  • Electronic Effects : Electron-withdrawing groups (–F, –CN) increase π-π stacking with aromatic residues in enzymes. Computational modeling (DFT or MD simulations) can predict binding modes .

Q. What are best practices for handling and storing this compound to prevent degradation?

  • Methodological Answer :
  • Storage : Argon-atmosphere sealed vials at –20°C to prevent hydrolysis.
  • Stability Tests : Periodic NMR/HPLC checks for degradation products (e.g., benzoic acid derivatives).
  • Handling : Use anhydrous solvents and glove boxes for moisture-sensitive reactions .

Q. How can researchers troubleshoot low yields during purification of this compound?

  • Methodological Answer :
  • Column Chromatography : Optimize eluent ratios (e.g., hexane:ethyl acetate 4:1) to separate nitrile byproducts.
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Alternative Methods : Centrifugal partition chromatography (CPC) for scalable purification .

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